(4-(Indolin-1-ylsulfonyl)phenyl)(morpholino)methanone
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Overview
Description
This compound is a derivative of indole and morpholine. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Morpholine derivatives also have a broad spectrum of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives are generally synthesized through electrophilic substitution due to the excessive π-electrons delocalization . Morpholine derivatives can be synthesized through various methods, but the specifics would depend on the other components of the molecule .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the indole and morpholine rings. Indole is a heterocyclic compound that contains a benzenoid nucleus and is aromatic in nature . Morpholine is a six-membered ring with nitrogen and oxygen as heteroatoms .Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the specific functional groups present. Indole derivatives are known to undergo electrophilic substitution . Morpholine derivatives can participate in a variety of chemical reactions, depending on the other functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Indole derivatives are typically crystalline and colorless . The properties of morpholine derivatives can vary widely .Scientific Research Applications
Synthesis and Biological Activity
A study focused on the synthesis of derivatives for imaging in Parkinson's disease, demonstrating the compound's potential in PET imaging agents targeting LRRK2 enzyme, highlighting its synthesis process and efficacy in disease models (Min Wang et al., 2017).
Research on conformationally restrained analogues of pravadoline explored the effects of morpholino side chain modifications on cannabinoid receptor agonism, emphasizing structural activity relationships and receptor binding characteristics (T. D'ambra et al., 1992).
Another study synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and assessed its antitumor activity, suggesting potential applications in cancer treatment based on its inhibitory effects on cancer cell lines (Zhi-hua Tang & W. Fu, 2018).
Antioxidant Properties
- A related derivative exhibited significant antioxidant activities in in vitro assays, providing a basis for developing new antioxidant agents with potential therapeutic applications (Yasin Çetinkaya et al., 2012).
Pharmacokinetics and Metabolism
- The pharmacokinetics and metabolism of a novel antimitotic agent were examined, highlighting the compound's stability across different species and its potential for anticancer therapies (Sunjoo Ahn et al., 2011).
Mechanism of Action
Target of Action
The compound “(4-(Indolin-1-ylsulfonyl)phenyl)(morpholino)methanone” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound induces a variety of molecular and cellular changes.
Future Directions
The future research directions would likely involve exploring the biological activities of this compound and potentially developing it into a therapeutic agent. Given the wide range of activities associated with indole and morpholine derivatives, this compound could have potential applications in various areas of medicine .
properties
IUPAC Name |
[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-19(20-11-13-25-14-12-20)16-5-7-17(8-6-16)26(23,24)21-10-9-15-3-1-2-4-18(15)21/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOHVMFBXIPKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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